molecular formula C15H24O2S B14308100 5-Decylthiophene-2-carboxylic acid CAS No. 113953-39-2

5-Decylthiophene-2-carboxylic acid

Cat. No.: B14308100
CAS No.: 113953-39-2
M. Wt: 268.4 g/mol
InChI Key: TZNUMPAEXGQNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Decylthiophene-2-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at the 2-position and a decyl (C₁₀H₂₁) alkyl chain at the 5-position of the heterocyclic ring. The long alkyl chain may improve thermal stability and phase behavior in polymer matrices or liquid crystals, though further empirical validation is required.

Properties

CAS No.

113953-39-2

Molecular Formula

C15H24O2S

Molecular Weight

268.4 g/mol

IUPAC Name

5-decylthiophene-2-carboxylic acid

InChI

InChI=1S/C15H24O2S/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(18-13)15(16)17/h11-12H,2-10H2,1H3,(H,16,17)

InChI Key

TZNUMPAEXGQNJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(S1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-decylthiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the alkylation of thiophene-2-carboxylic acid with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for 5-decylthiophene-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Decylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield decylthiophene-2-carboxylate, while reduction can produce decylthiophene-2-methanol .

Scientific Research Applications

5-Decylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-decylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, its derivatives can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key thiophene-2-carboxylic acid derivatives differ primarily in their 5-position substituents, which dictate physicochemical and application-specific properties:

Compound Name Substituent Key Functional Impact
5-Decylthiophene-2-carboxylic acid C₁₀H₂₁ (alkyl) High lipophilicity; potential for micelle formation, surfactants, or organic solvents
5-Chlorothiophene-2-carboxylic acid Cl (halogen) Electron-withdrawing effect; pharmaceutical intermediate (e.g., Rivaroxaban impurity)
5-(Methoxycarbonyl)thiophene-2-carboxylic acid COOCH₃ (ester) Delocalized π-system; precursor for luminescent materials and bioactive compounds
5-Isopropylthiophene-2-carboxylic acid C₃H₇ (branched alkyl) Moderate lipophilicity; research applications in synthetic chemistry

Application-Specific Comparisons

  • Pharmaceutical Intermediates : The chloro derivative (CAS 24065-33-6) is critical in synthesizing Rivaroxaban, a anticoagulant, where it serves as a regulatory-monitored impurity . In contrast, the decyl variant’s bulky alkyl chain may hinder bioavailability, limiting direct pharmaceutical use.
  • Materials Science : The methoxycarbonyl derivative’s extended conjugation supports electronic applications (e.g., organic LEDs), while the decyl analog’s alkyl chain could stabilize hydrophobic domains in polymers or colloidal systems .
  • Solubility and Reactivity: Chloro and methoxycarbonyl groups reduce solubility in nonpolar solvents, whereas alkyl chains (decyl/isopropyl) enhance compatibility with organic phases, favoring use in coatings or extraction processes .

Data Table: Comparative Analysis of Thiophene-2-carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Thiophene-2-carboxylic acid (base) 527-72-0 C₅H₄O₂S 128.15 Laboratory reagent
5-Chlorothiophene-2-carboxylic acid 24065-33-6 C₅H₃ClO₂S 162.59 Pharmaceutical intermediate
5-(Methoxycarbonyl)thiophene-2-carboxylic acid Not provided C₇H₆O₄S 186.18 Organic electronics, precursor synthesis
5-Decylthiophene-2-carboxylic acid Not available C₁₅H₂₄O₂S 268.42 Materials science (theoretical)
5-Isopropylthiophene-2-carboxylic acid Not provided C₈H₁₀O₂S 170.23 Research-scale synthesis

Research Findings and Trends

  • Electron-Donating vs. Withdrawing Groups : Alkyl chains (decyl/isopropyl) donate electron density to the thiophene ring, enhancing stability in reducing environments. Chloro and methoxycarbonyl groups withdraw electron density, increasing reactivity in electrophilic substitutions .
  • Biological Activity : Methoxycarbonyl derivatives exhibit promise in antimicrobial and anticancer studies due to their planar, conjugated structures . The decyl variant’s bioactivity remains unexplored but may align with lipid-mediated drug delivery systems.
  • Industrial Relevance : Chloro derivatives dominate pharmaceutical manufacturing, while alkylated analogs are emerging in agrochemical and material science patents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.